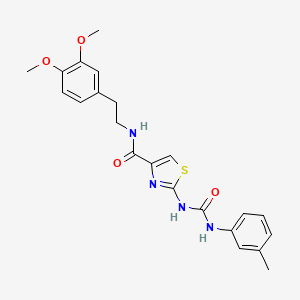![molecular formula C13H14F3N3O2S B2909936 1-(Prop-2-yn-1-yl)-4-{[6-(trifluoromethyl)pyridin-3-yl]sulfonyl}piperazine CAS No. 1797271-58-9](/img/structure/B2909936.png)
1-(Prop-2-yn-1-yl)-4-{[6-(trifluoromethyl)pyridin-3-yl]sulfonyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Prop-2-yn-1-yl)-4-{[6-(trifluoromethyl)pyridin-3-yl]sulfonyl}piperazine is a complex organic compound featuring a piperazine ring substituted with a prop-2-yn-1-yl group and a 6-(trifluoromethyl)pyridin-3-yl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-yn-1-yl)-4-{[6-(trifluoromethyl)pyridin-3-yl]sulfonyl}piperazine typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the Prop-2-yn-1-yl Group: This step involves the alkylation of the piperazine ring with propargyl bromide under basic conditions.
Attachment of the Pyridinyl Sulfonyl Group: The final step involves the sulfonylation of the piperazine derivative with 6-(trifluoromethyl)pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-2-yn-1-yl)-4-{[6-(trifluoromethyl)pyridin-3-yl]sulfonyl}piperazine can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄).
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Epoxides or ketones.
Reduction: Amines.
Substitution: Sulfonamide or sulfonate derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: Its unique structural features make it a candidate for the development of novel polymers and materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s structural motifs are common in pharmacologically active molecules, making it a potential lead compound for drug discovery, particularly in targeting enzymes or receptors involved in disease pathways.
Biological Probes: It can be used to design probes for studying biological systems, such as enzyme inhibitors or fluorescent markers.
Industry:
Agrochemicals: The trifluoromethyl group is known for enhancing the bioactivity of agrochemicals, making this compound a potential candidate for developing new pesticides or herbicides.
Mechanism of Action
The mechanism of action of 1-(Prop-2-yn-1-yl)-4-{[6-(trifluoromethyl)pyridin-3-yl]sulfonyl}piperazine depends on its application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, blocking substrate access.
Receptor Modulation: It can interact with receptors, altering their conformation and affecting signal transduction pathways.
Molecular Targets and Pathways:
Enzymes: Proteases, kinases, and other enzymes involved in metabolic pathways.
Receptors: G-protein coupled receptors (GPCRs) and ion channels.
Comparison with Similar Compounds
1-(Prop-2-yn-1-yl)-4-{[6-(trifluoromethyl)pyridin-3-yl]carbamoyl}piperazine: Similar structure but with a carbamoyl group instead of a sulfonyl group.
1-(Prop-2-yn-1-yl)-4-{[6-(trifluoromethyl)pyridin-3-yl]thio}piperazine: Contains a thioether linkage instead of a sulfonyl group.
Uniqueness:
Trifluoromethyl Group: The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it unique compared to similar compounds.
Sulfonyl Group: The sulfonyl group provides additional sites for chemical modification, increasing the compound’s versatility in synthetic applications.
Properties
IUPAC Name |
1-prop-2-ynyl-4-[6-(trifluoromethyl)pyridin-3-yl]sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2S/c1-2-5-18-6-8-19(9-7-18)22(20,21)11-3-4-12(17-10-11)13(14,15)16/h1,3-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLKHUPCQUSOLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHYLBENZOATE](/img/structure/B2909856.png)
![(E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2909858.png)
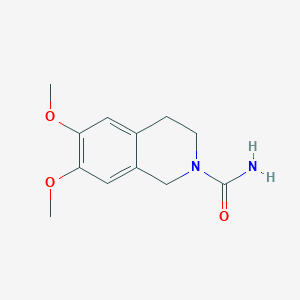
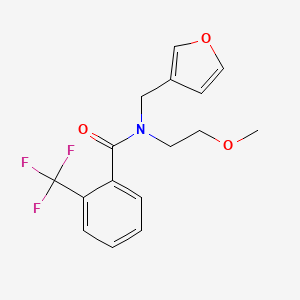
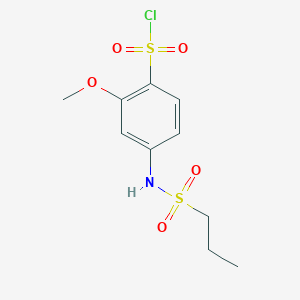
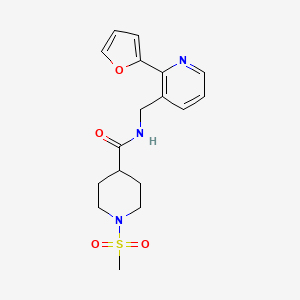

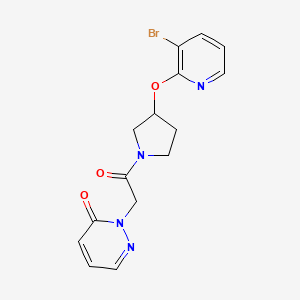
![Sodium;(3S,4S)-3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate](/img/structure/B2909868.png)
![2-[(1-Phenylethyl)amino]propanoic acid hydrochloride](/img/structure/B2909870.png)
![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2909871.png)
![2-[(3-hydroxypropyl)(methyl)amino]-N,N-dimethylacetamide](/img/structure/B2909872.png)
![4-benzhydryl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2909874.png)
